Compound Description: This group encompasses nine novel derivatives (B1-B9) of 2-(1-(3-chloropyridin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid, characterized by the incorporation of a 1,3,4-thiadiazole moiety. Preliminary bioassays demonstrate promising herbicidal activity for these derivatives. Specifically, compounds B2, B3, B6, and B8 exhibited near 100% inhibition rates against Abutilon theophrasti Medicus, Amaranthus retroflexus, and Amaranthus lividus L. at a concentration of 150 g/hm [].
Relevance: These derivatives are structurally analogous to 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid, sharing a core pyrazole ring substituted with a pyridyl group at the 3-position and an acetic acid moiety at the 4-position. The primary structural difference lies in the substitution pattern of the pyrazole ring and the presence of the 1,3,4-thiadiazole group in the derivatives [].
Compound Description: HPPA acts as a multidentate bridging ligand in the formation of isostructural dinuclear Cu(II) and Co(II) complexes. These complexes exhibit a binuclear coordination structure featuring a 12-membered metallocycle, where HPPA coordinates to the metal centers through its pyrazole and pyridine nitrogen atoms, and the carboxylate oxygen atoms [].
Relevance: HPPA is closely related to 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid, differing only in the absence of the ethyl substituent on the pyrazole nitrogen. Both compounds share the same core structure, consisting of a pyrazole ring substituted with a pyridyl group at the 3-position and an acetic acid group at the 2-position, highlighting their similar coordination capabilities [].
Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor discovered through the optimization of a novel phenylpyridine pyrazole series. This compound demonstrated significant antifibrotic activity in rat models by reducing the expression of collagen IA1 mRNA, a crucial contributor to excessive extracellular matrix deposition [].
Relevance: Although structurally distinct from 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid, GW788388 shares the fundamental pyridyl-pyrazole scaffold. The presence of this common motif suggests potential shared pharmacophoric features and highlights the importance of this structural element in biological activity [].
Compound Description: This compound serves as a ligand (L) in the formation of a novel copper(II) complex. This complex exhibits intriguing biological properties, including potent inhibition of protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 0.51 μM and effective antiproliferation activity against MCF7 human breast cancer cells [].
Relevance: Structurally, this compound shares the central pyridyl-pyrazole motif with 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid. Both compounds possess a carboxylic acid functional group, though linked differently to the core scaffold. The presence of this acidic functionality and the common pyridyl-pyrazole unit suggests potential similarities in their binding modes and biological activities [].
Compound Description: This series of novel phosphonate derivatives features a diphenylphosphonate group linked to a pyrazole ring, itself substituted with a phenyl group at the 1-position and a pyridin-2-yl group at the 3-position. These compounds exhibit moderate antibacterial and antifungal activities at low concentrations [].
Relevance: These phosphonate derivatives share a significant structural similarity with 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid. Both possess a pyrazole core substituted with a pyridyl group at the 3-position. The variation lies in the substituents at the 1- and 4-positions of the pyrazole ring. Despite these differences, their common structural features may contribute to shared or related biological profiles [].
Compound Description: This compound is a potent and selective glycine transporter 1 (GlyT1) inhibitor designed through the superposition of different chemotypes. It exhibits potent GlyT1 inhibitory activity (IC50 = 1.8 nM), good plasma exposure, and sufficient brain penetration in rats, making it a promising candidate for treating schizophrenia [].
Relevance: While structurally distinct from 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid, both compounds share a 1-ethylpyrazole moiety. This common fragment, although present in different chemical environments within the two molecules, suggests the possibility of shared pharmacophoric elements and potential for overlapping biological activities [].
Compound Description: AMG 337 acts as a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase, displaying nanomolar potency. It demonstrates favorable pharmacokinetic properties and robust in vivo antitumor activity in preclinical models, making it a promising candidate for cancer therapy [].
Relevance: Although structurally distinct from 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid, AMG 337 shares a substituted pyrazole moiety. This common feature, despite being embedded in different heterocyclic systems, highlights the potential importance of this group in interacting with biological targets [].
Compound Description: This compound acts as an N-donor ligand in the construction of a novel zinc(II) coordination polymer. The resulting polymer exhibits a 2D layer structure and displays interesting luminescent properties [].
Relevance: This triazole derivative exhibits structural similarity to 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid, sharing the central pyridyl-pyrazole scaffold. The key difference lies in the presence of the triazole ring in the former, replacing the ethyl and acetic acid substituents of the latter. This structural similarity suggests potential similarities in their coordination behavior and resulting material properties [].
Compound Description: This compound is a heterocyclic ligand used to synthesize a series of transition metal complexes. These complexes demonstrate antimicrobial, antimycobacterial, and cytotoxic activities. The ligand coordinates to the metal centers through its various nitrogen and oxygen donor atoms, forming complexes with octahedral or tetrahedral geometries [].
Relevance: This compound, while more structurally complex, shares the presence of both a pyrazole and a pyridine ring system with 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid. This suggests potential similarities in their metal-binding properties and highlights the versatility of these heterocycles in coordination chemistry [].
2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles
Compound Description: This entry refers to two distinct but structurally related groups of heterocyclic compounds, both incorporating pyrazoline, thiazole, and triazole rings. These compounds were synthesized through multistep reactions involving chalcones, thiosemicarbazide, and various ketones or bromoacetyl triazoles. Notably, the structures of six of these newly synthesized heterocycles were confirmed using X-ray crystallography [].
Relevance: Although structurally distinct from 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid, these compounds showcase the synthetic versatility of substituted pyrazoles and their utility in constructing diverse heterocyclic systems. Despite the absence of a direct structural link, exploring the chemical space surrounding pyrazole derivatives contributes to understanding their structure-activity relationships and potential applications [].
Compound Description: This complex features an iron(II) center coordinated by two tridentate ligands, each composed of pyrazole, pyridine, and triazole rings. The complex exhibits a distorted octahedral geometry around the iron(II) ion. In the crystal structure, the complex molecules are interconnected through weak C–H···π and C–H···N/C interactions, forming a layered network further stabilized by C–H···Cl bonds [].
Relevance: This complex, although structurally distinct from 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid, highlights the utility of pyrazole-containing ligands in coordination chemistry. The presence of the pyrazole ring, although in a different chemical environment compared to the reference compound, suggests its potential as a coordinating moiety in diverse metal complexes [].
Compound Description: These two series of compounds represent structurally related coumarin derivatives synthesized via Krohnke’s reaction conditions. These compounds incorporate a central pyridine ring linked to both a coumarin moiety and a pyrazole ring, with further aryl substitutions on both the pyridine and pyrazole rings. All synthesized compounds were tested for their antibacterial and antifungal activities against Escherichia coli, Bacillus subtilis, and Candida albicans [].
Relevance: These coumarin derivatives, while structurally distinct from 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid, showcase the incorporation of a pyrazole ring within a larger heterocyclic framework. Despite the absence of a direct structural link, exploring the chemical space surrounding pyrazole derivatives, including their fusion with other heterocycles like coumarin, contributes to understanding their structure-activity relationships and potential applications in medicinal chemistry [].
15. (3-Methyl-1-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-1H-pyrazol-5-ol) Ligand and its Co(II) and Cu(II) Complexes* Compound Description: This azo dye ligand and its corresponding cobalt(II) and copper(II) complexes were synthesized and studied for their DNA binding affinity, DNA cleavage activity, and antibacterial properties. The ligand chelates to the metal centers through its nitrogen and oxygen atoms, forming complexes with notable biological activities [].* Relevance: This ligand, while structurally distinct from 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid, shares a common structural feature in the form of a pyrazole ring substituted with a phenyl group at the 1-position. This shared motif, although present in different chemical environments within the two molecules, suggests the potential importance of this group in interacting with biological targets [].
16. 1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)* Compound Description: MK-8033 is a highly specific dual inhibitor for c-Met/Ron kinases, exhibiting preferential binding to the activated kinase conformation. Developed as a potential cancer treatment, MK-8033 demonstrates complete tumor growth inhibition in a subcutaneous tumor xenograft model. It is characterized by reduced time-dependent inhibition of CYP3A4 (TDI), a desirable property for minimizing drug-drug interactions [].* Relevance: While structurally distinct from 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid, MK-8033 showcases the incorporation of a pyrazole ring, albeit a 1-methylpyrazole, within a larger and more complex framework. This highlights the versatility of pyrazole as a building block in medicinal chemistry, particularly for developing kinase inhibitors [].
17. (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)* Compound Description: GDC-0994 is an orally bioavailable, selective inhibitor of extracellular signal-regulated kinases 1/2 (ERK1/2). It targets a critical node within the RAS/RAF/MEK/ERK signaling cascade, frequently activated in various cancers. GDC-0994 holds promise for enhanced efficacy and reduced resistance development compared to upstream inhibitors by simultaneously targeting MEK and ERK [].* Relevance: While structurally distinct from 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid, GDC-0994 highlights the use of a substituted pyrazole ring, specifically a 1-methylpyrazole, in medicinal chemistry. Despite the differences in their core structures and target specificity, both compounds showcase the value of pyrazole derivatives in developing novel therapeutics [].
18. 3-(Benzo(d)oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl) pyridin-2-amines* Compound Description: This series of compounds represents a new class of inhibitors for G-protein-coupled receptor kinases 2 and 5 (GRK2 and 5). These kinases play a critical role in heart failure, and their inhibition is a novel therapeutic strategy for preventing and treating this condition. By introducing substituents on the phenyl ring of the benzoxazole scaffold, potent inhibitory activities against GRK2 and 5 were achieved [].* Relevance: While structurally distinct from 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid, this series highlights the incorporation of a pyrazole ring, specifically a 1-(piperidin-4-yl)-1H-pyrazol-4-yl moiety, within a larger framework. This example emphasizes the versatility of pyrazole as a pharmacophore in medicinal chemistry, particularly for developing novel therapeutic agents for cardiovascular diseases [].
19. (S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate* Compound Description: This novel teraryl oxazolidinone compound shows potent antibacterial activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It exhibits a promising safety profile in MTT assays and hERG K(+) channel inhibition tests. Moreover, its phosphate salt displays high water solubility (47.1 mg/mL), favorable pharmacokinetic properties with high oral bioavailability (F = 99.1%), and improved survival protection in MRSA-infected mice compared to linezolid. Importantly, it shows a reduced potential for bone marrow suppression, a common side effect of oxazolidinone antibiotics []. * Relevance: While structurally distinct from 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid, this oxazolidinone derivative highlights the significance of a pyrazole ring, specifically a 1-(pyridin-2-yl)-1H-pyrazol-4-yl moiety, in medicinal chemistry. Despite the differences in their core structures and target specificity, both compounds showcase the value of pyrazole derivatives in developing novel therapeutics [].
20. 6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic Acid and its Salts* Compound Description: This compound and its organic and inorganic salts were synthesized and evaluated for their physicochemical, pharmacokinetic, and biological properties. The presence of the thiazole and carboxyl groups, along with favorable ADME (absorption, distribution, metabolism, and excretion) profiles, makes these compounds promising candidates for further development as potential therapeutic agents []. * Relevance: This compound, although structurally distinct from 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid, demonstrates the incorporation of a pyrazole ring within a larger heterocyclic framework. This example emphasizes the versatility of pyrazole as a building block in medicinal chemistry and highlights the continued interest in exploring novel pyrazole derivatives for their potential therapeutic applications [].
Compound Description: This compound represents a novel pyrazoline derivative synthesized through the reaction of an α,β-unsaturated ketone with isonicotinic acid hydrazide (INH) in glacial acetic acid. The structure of this pyrazoline derivative was confirmed using spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry [].
Relevance: While this pyrazoline derivative differs structurally from 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid, it highlights the continued interest in exploring and synthesizing novel compounds containing the pyrazole motif. This example underscores the versatility of pyrazole as a building block in organic synthesis and its potential for yielding compounds with interesting properties and potential applications [].
22. 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4- yl)acrylic acid* Compound Description: This novel acrylic acid derivative was synthesized by hydrolyzing 4-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one under acidic conditions using glacial acetic acid. The structure of this compound was established using spectroscopic techniques including IR, 1H NMR, 13C NMR, and mass spectrometry []. * Relevance: Although this acrylic acid derivative is structurally distinct from 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid, it emphasizes the continued interest in exploring and synthesizing novel compounds featuring the pyrazole motif. The presence of diverse substituents on the pyrazole ring in this derivative highlights the potential for modifying its properties and exploring its potential applications in various fields [].
23. N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives* Compound Description: This series of N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives (10a-h) were synthesized and characterized. These compounds were prepared by reacting 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine (8) with various carboxylic acids using T3P as a catalyst. The synthesized amide compounds were characterized using 1H NMR, 13C NMR, and LCMS and subsequently evaluated for their antibacterial activity []. * Relevance: This series, while not directly analogous to 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid, highlights the continued interest in synthesizing and investigating novel compounds containing heterocyclic motifs, particularly those with potential biological activities. Although this specific series focuses on imidazole derivatives, it showcases the broader trend of exploring diverse heterocyclic systems for discovering new drug candidates [].
24. Substituted methyl(2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chloro-phenyl)-1h-pyrazol-4-yl]pyrimidin-2-ylamino}ethyl) carbamates* Compound Description: This series of compounds represents novel substituted methyl (2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chloro-phenyl)-1H-pyrazol-4-yl]-pyrimidin-2-ylamino}-ethyl) carbamates that act as BRAF-kinase inhibitors. The invention also encompasses intermediate compounds and a process for preparing these carbamate derivatives. These compounds show potential for preventing and/or treating various cancers, including malignant melanoma []. * Relevance: This series, while structurally distinct from 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid, exemplifies the exploration of substituted pyrazole derivatives in medicinal chemistry, particularly for their potential as anticancer agents. The incorporation of the pyrazole ring within a larger framework and the presence of diverse substituents highlight the potential for fine-tuning the properties of these compounds to target specific biological pathways [].
Compound Description: This pincer ligand, 2-(1H-pyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine (pzpypzH), and its copper complexes demonstrate excellent catalytic activity in organic synthesis. Specifically, these complexes efficiently catalyze the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in aqueous media. Notably, the catalytic system exhibits good recyclability, with the residual aqueous solution containing the catalyst retaining activity for multiple cycles [].
Relevance: Although structurally different from 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid, this example emphasizes the utility of pyrazole-containing ligands in developing transition metal catalysts. The presence of the pyrazole ring in both cases, albeit in different chemical environments and coordination modes, highlights the potential of this heterocycle in influencing the catalytic properties of metal complexes [].
Compound Description: This compound was synthesized and characterized by various spectroscopic methods, including elemental analysis, mass spectrometry, FT-IR, 1H NMR, and 13C NMR. Molecular docking studies with human prostaglandin reductase (PTGR2) suggest its potential inhibitory activity against this enzyme, highlighting its potential therapeutic relevance [].
Relevance: While structurally distinct from 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid, this compound showcases the incorporation of a pyrazole ring, specifically a 5-methyl-1-phenyl-1H-pyrazol-4-yl moiety, into a larger heterocyclic framework. This example emphasizes the versatility of pyrazole as a building block in medicinal chemistry, particularly for developing enzyme inhibitors [].
Compound Description: MIAM, a novel indole compound, exhibits potent anticancer activity against various cancer xenografts in mice without significant toxicity. In this study, MIAM demonstrated significant growth inhibition against human hepatocellular carcinoma (HCC) Bel-7402 cells and its resistant variant, Bel-7402/5FU. MIAM induced apoptosis, increased reactive oxygen species (ROS) levels, and caused cell cycle arrest in the G0/G1 phase. Mechanistically, MIAM activates NADPH oxidase 4 (NOX4)/p22phox, Sirtuin3 (SIRT3)/SOD2, and SIRT3/p53/p21Waf1/Cip pathways, suggesting its potential as an anticancer agent by modulating SIRT3 activity [].
Relevance: Although structurally dissimilar to 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid, MIAM highlights the significance of exploring diverse heterocyclic compounds for their anticancer potential. While MIAM focuses on indole derivatives, it emphasizes the broader interest in identifying new chemical entities with potent anticancer activity and favorable safety profiles [].
28. (1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones* Compound Description: This series of compounds represents a novel class of central nervous system (CNS) depressants with potential anticonvulsant and antipsychotic properties. These compounds were synthesized and evaluated for their pharmacological activity, revealing a range of effects on the CNS, including sedation, motor impairment, and protection against pentylenetetrazole-induced convulsions []. * Relevance: Although structurally distinct from 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid, this series highlights the versatility of pyrazole derivatives in medicinal chemistry. The exploration of various substituents on the pyrazole ring, as seen in this series, demonstrates the ability to fine-tune the pharmacological properties and target specific CNS activities. These findings underscore the potential of pyrazole-containing compounds as valuable scaffolds for developing novel therapeutic agents for neurological disorders [].
Overview
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound characterized by the presence of a pyrazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. It is classified under the category of pyrazole derivatives, which are known for their diverse pharmacological effects.
Source
The compound can be sourced from various chemical suppliers and databases, including BenchChem and American Elements, which provide detailed specifications and availability information. Its unique structure and potential applications make it an important subject of study in both academic and industrial research settings.
Classification
This compound falls under the category of organic compounds, specifically heterocycles, due to the presence of nitrogen atoms in its ring structures. It is further classified as an acetic acid derivative because of the carboxylic acid functional group present in its molecular structure.
Synthesis Analysis
Methods
The synthesis of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid typically involves several key steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with β-diketones or similar precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine moiety is introduced via cyclization reactions involving suitable precursors such as β-ketoesters and aldehydes.
Alkylation: The ethyl group is introduced using alkylation reactions with ethyl halides.
Functionalization: Finally, the acetic acid group is added through carboxylation reactions or by direct modification of existing functional groups.
Technical Details
The synthetic routes often require optimization for yield and purity, employing catalysts and specific reaction conditions to enhance efficiency. Continuous flow reactors may also be utilized in industrial settings to streamline production processes.
Molecular Structure Analysis
Structure
The molecular formula for 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid is C12H14N4O2. Its structure features:
A pyrazole ring (five-membered ring containing two nitrogen atoms).
A pyridine ring (six-membered aromatic ring containing one nitrogen atom).
An acetic acid functional group (-COOH).
Data
Key structural data include:
Molecular Weight: 254.27 g/mol
InChI Key: CTYQIMPDOIJZBJ-UHFFFAOYSA-N
SMILES Notation: CCN1C=CC(=N1)CC(=O)O
Chemical Reactions Analysis
Reactions
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Technical Details
Common reagents used in these reactions include:
Oxidizing agents such as potassium permanganate.
Reducing agents like lithium aluminum hydride.
Nucleophiles such as halides and amines.
Reaction conditions typically involve controlled temperatures and pH levels to ensure desired transformations occur efficiently.
Mechanism of Action
The mechanism of action for 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play critical roles in various biological pathways. The compound's effects are mediated through binding to these targets, leading to modulation of their activity, which may result in therapeutic effects such as anti-inflammatory or anticancer actions.
Physical and Chemical Properties Analysis
Physical Properties
The physical properties include:
Appearance: Typically appears as a solid or powder.
Chemical Properties
Chemical properties encompass:
Solubility: Soluble in organic solvents; solubility in water may vary.
Relevant Data or Analyses
Safety data sheets (SDS) should be consulted for specific handling and safety information regarding this compound, including potential hazards associated with its use.
Applications
Scientific uses of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid include:
Medicinal Chemistry: It is studied for its potential therapeutic applications due to its biological activities.
Chemical Biology: The compound serves as a probe to investigate various biological processes and pathways.
Material Science: It can be utilized in developing novel materials with unique properties based on its chemical structure.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.